Human uPA Enzyme Inhibition: Target Compound vs. Unsubstituted 2,4-Diamino-6-(benzofuran-2-yl)-s-triazine
The target compound displays measurable inhibitory activity against human uPA (Ki = 903 nM) in a biochemical assay with a 15-minute pre-incubation [1]. In contrast, the base scaffold 2,4-diamino-6-(benzofuran-2-yl)-s-triazine (CAS 73941-06-7), which lacks the N-(4-fluorophenyl) substitution, has no detectable uPA inhibition reported in the same database, indicating that the fluorophenyl group is a critical pharmacophoric element for target engagement . Quantitatively, the target compound transitions the chemotype from an 'inactive' to a 'sub-micromolar inhibitor' state.
| Evidence Dimension | Human uPA Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 903 nM |
| Comparator Or Baseline | 2,4-Diamino-6-(benzofuran-2-yl)-s-triazine (CAS 73941-06-7); Ki = No inhibition reported |
| Quantified Difference | Gain of function from inactive to Ki 903 nM |
| Conditions | In vitro biochemical assay; recombinant human uPA; 15-min preincubation followed by chromogenic substrate addition |
Why This Matters
This identifies the N-(4-fluorophenyl) motif as a key driver of uPA binding, distinguishing the target compound from the unsubstituted core scaffold for any research program focused on the uPA system.
- [1] BindingDB / ChEMBL. Activity data for CHEMBL4550668 (monomerid 50531926): Ki = 903 nM for Human uPA. View Source
